molecular formula C8H8BrClO2S B1457119 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene CAS No. 1227370-61-7

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene

Cat. No.: B1457119
CAS No.: 1227370-61-7
M. Wt: 283.57 g/mol
InChI Key: KEIPGFLOBLVJAO-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is an organic compound that belongs to the class of aryl halides It features a benzene ring substituted with bromine, chlorine, and an ethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene can be synthesized through several methodsFor instance, starting with 2-chloroaniline, diazotization followed by a Sandmeyer reaction can yield 1-bromo-2-chlorobenzene . The ethylsulfonyl group can then be introduced using appropriate sulfonylation reagents under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and chlorination processes, followed by sulfonylation. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.

    Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.

    Oxidation and Reduction Products: Sulfone and sulfide derivatives are the major products of oxidation and reduction reactions, respectively.

Scientific Research Applications

1-Bromo-2-chloro-4-(ethylsulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing ethylsulfonyl group. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Uniqueness: 1-Bromo-2-chloro-4-(ethylsulfonyl)benzene is unique due to the presence of the ethylsulfonyl group, which enhances its reactivity and makes it suitable for a wider range of chemical transformations compared to its analogs.

Properties

IUPAC Name

1-bromo-2-chloro-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO2S/c1-2-13(11,12)6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEIPGFLOBLVJAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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